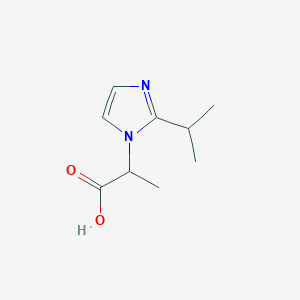
2-(3,4-Dimethylphenoxy)-5-(trifluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(3,4-Dimethylphenoxy)aniline” is a chemical compound with the molecular formula C14H15NO and a molecular weight of 213.28 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “2-(3,4-Dimethylphenoxy)aniline” can be represented by the SMILES notation: CC1=C(C=C(C=C1)OC2=CC=CC=C2N)C .Applications De Recherche Scientifique
Synthesis Challenges and Molecular Properties
- The synthesis of compounds similar to 2-(3,4-Dimethylphenoxy)-5-(trifluoromethyl)aniline, like 2-dimethylaminobenzylidyne trifluoride, has faced challenges, highlighting the significance of steric factors and intramolecular hydrogen bonding in such compounds (Grocock et al., 1971).
Application in Liquid Crystal Technology
- Derivatives of 4-octyloxy-N-(4-substituted benzylidene) aniline, including 4-trifluoromethyl and 4-trifluoromethoxy derivatives, exhibit stable smectic B and A phases. These studies are crucial for understanding liquid crystalline properties, such as phase transitions and molecular orientations (Miyajima et al., 1995).
Electroluminescent Material Development
- Research on a novel class of color-tunable emitting amorphous molecular materials, which includes compounds like 4-dimesitylboryl-N,N-bis(9,9-dimethylfluoren-2-yl)aniline, has been instrumental in developing materials for organic electroluminescent devices (Doi et al., 2003).
Advanced Polymer Synthesis
- The synthesis of polymers based on aniline derivatives has been explored for applications like dye-sensitized solar cells. These studies are significant for improving energy conversion efficiency in solar cells (Shahhosseini et al., 2016).
Exploration of Aryne Chemistry
- The use of 3-amino-2-silylaryl triflates, derived from compounds like 2-fluoro-5-(trifluoromethyl)aniline, in aryne chemistry has been studied to efficiently synthesize diverse aniline derivatives. This research is pivotal for developing new synthetic routes in organic chemistry (Yoshida et al., 2016).
Safety and Hazards
Propriétés
IUPAC Name |
2-(3,4-dimethylphenoxy)-5-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO/c1-9-3-5-12(7-10(9)2)20-14-6-4-11(8-13(14)19)15(16,17)18/h3-8H,19H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSIYNDFOSHLWLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2=C(C=C(C=C2)C(F)(F)F)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[3-(2-Amino-4-chlorophenoxy)phenyl]-N,N-dimethylamine](/img/structure/B1319243.png)










![N-Pyridin-2-ylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzamide](/img/structure/B1319280.png)


